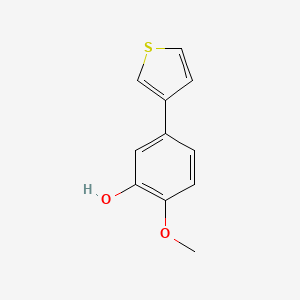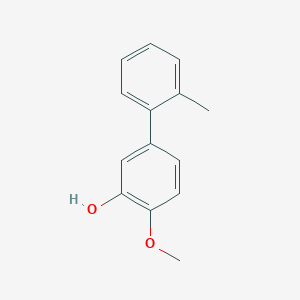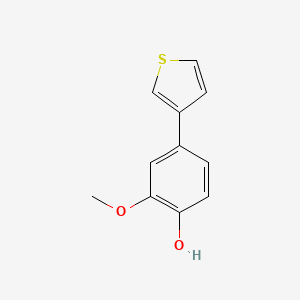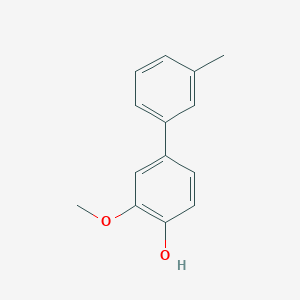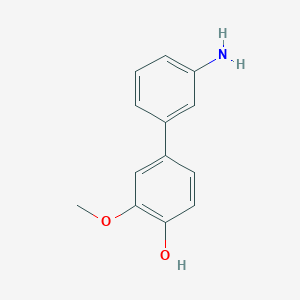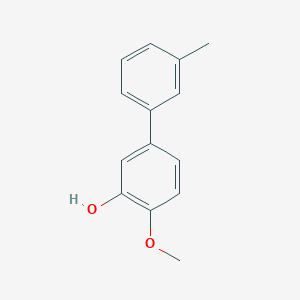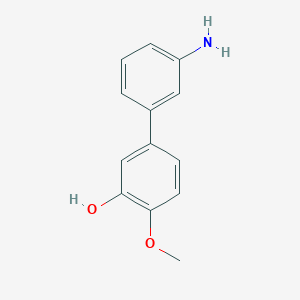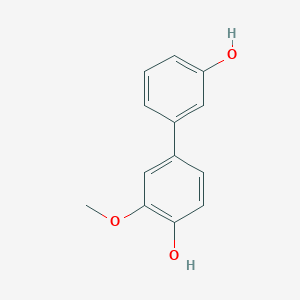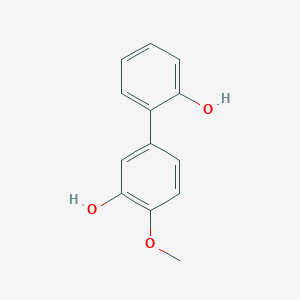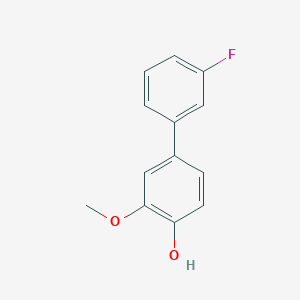
5-(3-Hydroxyphenyl)-2-methoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Hydroxyphenyl)-2-methoxyphenol, 95% (5-HPMP) is a phenolic compound that has been gaining significant attention in the scientific community due to its potential applications in a variety of areas. It is a white crystalline solid that is soluble in water and ethanol. 5-HPMP has been studied for its ability to act as an antioxidant, antimicrobial, and anti-inflammatory agent. Additionally, it has been investigated for its potential use in the synthesis of other compounds and as a precursor to pharmaceuticals.
Scientific Research Applications
5-(3-Hydroxyphenyl)-2-methoxyphenol, 95% has been studied for its potential applications in a variety of scientific research areas. It has been investigated as an antioxidant, antimicrobial, and anti-inflammatory agent. Additionally, it has been studied for its ability to inhibit the growth of cancer cells, reduce oxidative stress, and protect against UV radiation. It has also been investigated for its potential use in the synthesis of other compounds and as a precursor to pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(3-Hydroxyphenyl)-2-methoxyphenol, 95% is complex and not fully understood. It is believed to act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. Additionally, it is thought to act as an antimicrobial by inhibiting the growth of bacteria and fungi. It is also believed to act as an anti-inflammatory agent by inhibiting the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects
5-(3-Hydroxyphenyl)-2-methoxyphenol, 95% has been studied for its effects on a variety of biochemical and physiological processes. It has been found to inhibit the growth of cancer cells, reduce oxidative stress, and protect against UV radiation. Additionally, it has been found to reduce inflammation, improve wound healing, and protect against DNA damage. It has also been found to have neuroprotective and hepatoprotective effects.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(3-Hydroxyphenyl)-2-methoxyphenol, 95% in lab experiments include its low toxicity and its ability to act as an antioxidant, antimicrobial, and anti-inflammatory agent. Additionally, it is relatively easy to synthesize and can be used as a precursor to other compounds. The main limitation of using 5-(3-Hydroxyphenyl)-2-methoxyphenol, 95% in lab experiments is its lack of solubility in organic solvents. Additionally, it is not very stable and can easily decompose in the presence of light and heat.
Future Directions
The potential future directions for research on 5-(3-Hydroxyphenyl)-2-methoxyphenol, 95% include further investigation into its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in pharmaceuticals and other compounds. Additionally, research could be conducted into its potential as a therapeutic agent for cancer, inflammation, and oxidative stress. Further research could also be conducted into its potential as a food preservative and its ability to protect against DNA damage. Finally, research could be conducted into its potential as a biomarker for disease diagnosis.
Synthesis Methods
5-(3-Hydroxyphenyl)-2-methoxyphenol, 95% can be synthesized by a variety of methods. The most common synthesis method is the Williamson ether synthesis, which involves the reaction of an alkyl halide with an alkoxide. Other methods include the reaction of paraformaldehyde with a phenol, the reaction of an aldehyde with a phenol, and the reaction of a phenol with an aldehyde. The synthesis of 5-(3-Hydroxyphenyl)-2-methoxyphenol, 95% can also be achieved through the oxidation of phenol with hydrogen peroxide.
properties
IUPAC Name |
5-(3-hydroxyphenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-16-13-6-5-10(8-12(13)15)9-3-2-4-11(14)7-9/h2-8,14-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXFQXVHDUFFOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC=C2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685418 |
Source


|
| Record name | 4-Methoxy[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Hydroxyphenyl)-2-methoxyphenol | |
CAS RN |
1261903-18-7 |
Source


|
| Record name | 4-Methoxy[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

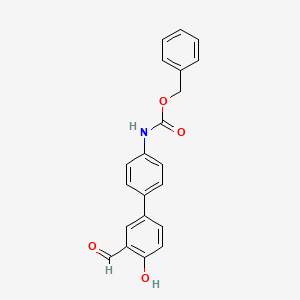
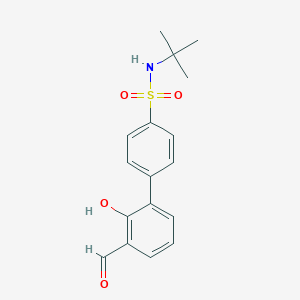
![2-Formyl-6-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379245.png)
